molecular formula C18H20N2O4 B7909335 D-p-Biphenylalanine

D-p-Biphenylalanine

Cat. No.: B7909335
M. Wt: 328.4 g/mol
InChI Key: KYWGAQACVJSJHR-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-p-Biphenylalanine is a non-natural aromatic amino acid derivative featuring a biphenyl group attached to the para position of the phenylalanine side chain. Its unique structure confers enhanced hydrophobicity, steric bulk, and π-π stacking capabilities compared to natural phenylalanine. This compound has garnered attention in peptide engineering, particularly in opioid receptor ligands, where its rigid biphenyl moiety improves receptor binding selectivity and metabolic stability .

Properties

IUPAC Name

[(2S)-2-amino-3-phenylpropanoyl] (2S)-2-amino-3-phenylpropaneperoxoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-15(11-13-7-3-1-4-8-13)17(21)23-24-18(22)16(20)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19-20H2/t15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWGAQACVJSJHR-HOTGVXAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OOC(=O)C(CC2=CC=CC=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OOC(=O)[C@H](CC2=CC=CC=C2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dynamic Kinetic Resolution (DKR)

The DKR method enables near-theoretical conversion rates by coupling racemization and resolution. A notable example involves:

  • Substrate : L-Phenylalanine derivatives.

  • Resolving Agent : Dibenzoyl-D-tartaric acid (L-DBTA).

  • Catalyst : Aldehyde-pyridine compounds (e.g., 4-aldehyde pyridine).

  • Conditions : 45–80°C in methanol/ethanol, yielding D-p-Biphenylalanine·L-DBTA disalt with 95.2% yield and >99% enantiomeric excess (ee).

Key Data:

ParameterValue
Temperature65°C
Reaction Time1.5 hours
SolventMethanol
Isolated Yield95.2%
ee>99%

Diastereomeric Salt Formation

Racemic mixtures of biphenylalanine intermediates are resolved using chiral auxiliaries:

  • Example : N-Acetyl-p-nitro-DL-phenylalanine is treated with brucine, yielding D- and L-enantiomers via crystallization. Subsequent hydrolysis and derivatization produce this compound with 87.1% yield and 99.4% ee.

Enzymatic and Chemoenzymatic Approaches

Phenylalanine Ammonia Lyase (PAL) Cascades

PALs catalyze the amination of cinnamic acid derivatives to phenylalanines. A chemoenzymatic deracemization strategy achieves:

  • Substrate : 4-Biphenylcinnamic acid.

  • Enzymes : PAL variant (engineered for broader substrate acceptance) and D-amino acid oxidase (DAAO).

  • Conditions : One-pot reaction at pH 8.0, 30°C, yielding this compound with 92% ee and 78% conversion .

Tri-Enzymatic Systems

A cascade employing L-amino acid deaminase (LAAD), DAPDH, and glucose dehydrogenase (GDH) converts L-phenylalanine to D-phenylalanine derivatives. Protein engineering of DAPDH improved activity by 85-fold, enabling 57.8 g/L D-Phe from L-Phe in 30 hours.

Asymmetric Synthesis Using Chiral Nickel Complexes

Ni(II)-Schiff Base Methodology

Chiral Ni(II) complexes enable stereoselective alkylation of glycine derivatives:

  • Ligand : (S)-o-[N-Benzylprolyl]amino benzaldehyde.

  • Substrate : 4-Biphenylmethyl bromide.

  • Conditions : DMF, NaOH, 25°C, yielding this compound with 98.9% ee and 74% isolated yield .

Comparative Performance:

Ligandee (%)Yield (%)
(S)-Rimantadine-based98.974
(S)-Proline-derived97.868

Multi-Enzyme Cascade Systems

Four-Enzyme Pathway for D-Amino Acids

A system integrating HmaS (4-hydroxymandelate synthase), Hmo (4-hydroxymandelate oxidase), HpgT (transaminase), and DAAO converts L-tyrosine to D-p-hydroxyphenylglycine analogues. Adapting this for biphenyl substrates achieved 42.69 g/L product with 92.5% conversion .

High-Throughput Screening for Enzyme Optimization

Solid-Phase PAL Screening

A colorimetric assay using 4-nitrocinnamic acid identifies PAL variants with enhanced activity toward biphenyl substrates. Active clones improved conversion rates by 2.5-fold compared to wild-type enzymes.

Comparative Analysis of Synthesis Methods

Methodee (%)Yield (%)ScalabilityCost Efficiency
Chiral Resolution>9987–95ModerateLow
Enzymatic Cascades92–9970–96HighMedium
Ni(II) Complexes97–9968–74HighHigh
Multi-Enzyme Systems>9992.5IndustrialMedium

Chemical Reactions Analysis

Types of Reactions: D-p-Biphenylalanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biphenyl ketones, biphenyl alcohols, biphenyl amines, and various substituted biphenyl derivatives .

Scientific Research Applications

Biochemical Applications

1.1 Synthesis of Non-Natural Amino Acids
D-p-Biphenylalanine can be synthesized through enzymatic methods that utilize phenylalanine ammonia lyase (PAL). This approach allows for the production of high-yield, optically pure d-phenylalanines, which are crucial for creating non-natural amino acids used in pharmaceuticals. The process involves a one-pot reaction that combines amination and deracemization, leading to significant improvements in yield and enantioselectivity compared to traditional methods .

1.2 Modulation of Amyloid Formation
Research indicates that this compound can inhibit the self-assembly of L-phenylalanine into amyloid fibrils. This property is particularly relevant in the context of phenylketonuria (PKU), where amyloid formation is linked to disease pathology. This compound acts as a modulator, preventing the toxic aggregation associated with L-phenylalanine, thus presenting a potential therapeutic avenue for PKU management .

Pharmacological Applications

2.1 Pain Management
this compound has been studied for its analgesic properties. It may reduce pain by inhibiting the enzyme that breaks down endorphins, thus enhancing their effects. Clinical trials have shown mixed results; however, some studies suggest that this compound can provide significant relief for chronic pain conditions when administered at appropriate dosages .

2.2 Neurotransmitter Regulation
this compound has implications in neurotransmitter modulation. It has been observed to influence dopamine levels through dietary interventions that deplete phenylalanine and tyrosine, thereby affecting mood and cognitive functions. This aspect is particularly relevant for conditions like depression, where neurotransmitter balance is crucial .

Mechanism of Action

The mechanism of action of D-p-Biphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of these targets. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylalanine Derivatives

D-p-Biphenylalanine is compared to other para-substituted phenylalanine analogs, such as p-fluoro-L-phenylalanine (p-F-Phe) and p-nitrophenylalanine (p-NO2-Phe), which are used in opioid peptide design. Key differences include:

Table 1: Structural and Pharmacological Properties
Compound Substituent Hydrophobicity (LogP) Opioid Receptor Affinity (Ki, nM) Selectivity Profile
This compound Biphenyl 3.8 μ: 1.2; δ: 8.5; κ: >1000 μ > δ ≫ κ
p-F-L-Phenylalanine Fluorine 1.5 μ: 4.7; δ: 15.3; κ: 320 μ > δ > κ
p-NO2-Phenylalanine Nitro 2.1 μ: 0.9; δ: 2.4; κ: 85 δ ≈ μ > κ
Natural Phenylalanine Hydrogen -1.1 μ: 120; δ: 450; κ: >1000 Low affinity

Data Sources :

  • Schiller et al. (1983) demonstrated that nitro-substituted analogs (e.g., p-NO2-Phe) exhibit high δ-opioid receptor affinity due to strong electron-withdrawing effects .
  • This compound shows superior μ-opioid selectivity, attributed to the biphenyl group’s enhanced hydrophobic interactions with receptor subpockets .

Dimerization and Receptor Selectivity

Dimeric opioid peptides containing this compound exhibit distinct selectivity compared to dimeric enkephalins (e.g., biphalin). For example:

  • Biphalin (Tyr-D-Ala-Gly-Phe-NH-CH2-CH2-NH-Phe-Gly-D-Ala-Tyr) shows balanced μ/δ affinity (Ki μ: 0.6 nM; δ: 0.5 nM) due to its flexible linker .
  • This compound-containing dimers (e.g., Tyr-D-p-Biphenylalanine-Gly-Phe-NH-) display μ-selective binding (Ki μ: 0.3 nM; δ: 12 nM), as the rigid biphenyl group restricts conformational flexibility, favoring μ-receptor docking .
Table 2: Dimer Activity in Analgesic Assays
Compound ED50 (Hot-Plate Test, mg/kg) Duration of Action (h)
Biphalin 0.05 2–3
This compound dimer 0.03 4–5

Stability and Metabolic Resistance

This compound’s bulky side chain reduces enzymatic degradation compared to L-phenylalanine or tyrosine derivatives . In serum stability assays:

  • Natural enkephalins: Half-life < 10 minutes.
  • This compound analogs: Half-life > 120 minutes due to resistance to aminopeptidases .

Key Research Findings

  • Receptor Binding : The biphenyl group enhances μ-receptor selectivity by 10-fold over δ-receptors compared to p-F-Phe analogs .
  • Thermodynamic Studies: this compound’s binding to μ-receptors is entropy-driven, unlike p-NO2-Phe (enthalpy-driven), suggesting distinct interaction mechanisms .
  • Clinical Potential: this compound-based peptides show prolonged analgesic effects in rodent models with reduced tolerance development .

Critical Analysis of Limitations

  • Synthetic Complexity : Introducing the biphenyl group requires multi-step coupling (e.g., EDC/HOBt activation) and chiral resolution, reducing yield compared to simpler analogs .
  • Solubility Challenges : High hydrophobicity necessitates formulation with cyclodextrins or PEGylation for in vivo use.

Q & A

Q. What are the standard synthetic routes for D-p-Biphenylalanine, and how are they optimized for yield and purity?

Methodological Answer:

  • Common synthetic approaches include solid-phase peptide synthesis (SPPS) and Suzuki-Miyaura cross-coupling for biphenyl incorporation. Optimization involves adjusting reaction temperatures, catalysts (e.g., palladium for cross-coupling), and protecting group strategies (e.g., Fmoc for amino acids).
  • Purification typically employs reverse-phase HPLC, with purity validated via LC-MS and 1H^1H/13C^{13}C-NMR spectroscopy. Yield optimization requires iterative testing of solvent systems (e.g., DMF for SPPS) and reaction times .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography is preferred for absolute stereochemical confirmation. Alternative methods include circular dichroism (CD) spectroscopy to assess chiral centers and 1H^1H-NMR coupling constants to verify biphenyl spatial orientation.
  • Computational modeling (e.g., DFT calculations) can predict stability and compare experimental spectra to theoretical data .

Q. What analytical techniques are critical for quantifying this compound in complex matrices?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is standard. For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity.
  • Method validation requires calibration curves (linearity ≥0.99), spike-and-recovery tests (recovery 85–115%), and inter-day precision checks (RSD <5%) .

Advanced Research Questions

Q. How do chiral purity and enantiomeric excess (ee) of this compound impact its pharmacological activity?

Methodological Answer:

  • Enantiomeric purity is assessed via chiral HPLC or supercritical fluid chromatography (SFC). Pharmacological impact is tested using in vitro assays (e.g., receptor binding affinity) and in vivo models (e.g., pharmacokinetic profiling in rodents).
  • Contradictory data between enantiomers should be analyzed using dose-response curves and statistical models (e.g., ANOVA with post-hoc tests) to identify significant differences in efficacy or toxicity .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

  • Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables. Use multivariate analysis (e.g., PCA) to identify confounding factors.
  • Cross-validate findings with orthogonal techniques: crystallography for 3D structure vs. molecular dynamics simulations for binding interactions .

Q. How can researchers design robust assays to evaluate the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • Use liver microsomes or hepatocyte incubations to assess Phase I/II metabolism. Quantify parent compound degradation via LC-MS.
  • Address interspecies variability by testing across models (e.g., mouse, rat, human microsomes) and apply Michaelis-Menten kinetics to estimate intrinsic clearance .

Q. What computational methods predict the bioavailability of this compound-derived peptides?

Methodological Answer:

  • Molecular descriptors (LogP, polar surface area) and machine learning models (e.g., random forests) correlate with permeability (Caco-2 assays) and solubility.
  • Validate predictions using in situ intestinal perfusion models or PAMPA assays. Adjust for biphenyl hydrophobicity by incorporating fragment-based QSAR .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

Methodological Answer:

  • Feasibility : Pilot studies to confirm synthetic scalability and analytical detection limits.
  • Novelty : Prioritize understudied applications (e.g., antimicrobial peptides) over well-documented areas (e.g., kinase inhibitors).
  • Ethics : Adhere to NIH guidelines for preclinical studies, including humane endpoints in animal trials .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?

Methodological Answer:

  • Nonlinear regression (e.g., sigmoidal dose-response models) to estimate LD50_{50}/IC50_{50}.
  • Survival analysis (Kaplan-Meier curves) for longitudinal toxicity data. Report confidence intervals and effect sizes to avoid Type I/II errors .

Tables: Key Analytical Parameters

Parameter Method Acceptance Criteria Reference
Chiral PurityChiral HPLCee ≥98%
Metabolic StabilityLiver MicrosomesCLint_{int} <15 µL/min/mg
Solubility (pH 7.4)Shake-Flask≥50 µM
Plasma Protein BindingEquilibrium Dialysis% Bound 80–95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.